2-Chloro-2'-deoxycytidine

Catalog No.
S12520858
CAS No.
M.F
C9H12ClN3O4
M. Wt
261.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-2'-deoxycytidine

Product Name

2-Chloro-2'-deoxycytidine

IUPAC Name

4-amino-1-[3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Molecular Formula

C9H12ClN3O4

Molecular Weight

261.66 g/mol

InChI

InChI=1S/C9H12ClN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)

InChI Key

LOZPBORRQPATRO-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)Cl

2'-Chloro-2'-deoxycytidine (CAS 10212-19-8) is a synthetic pyrimidine nucleoside analog characterized by a chlorine substitution at the 2'-position of the deoxyribose ring. In industrial and academic research, it is primarily procured as a specialized building block for oligonucleotide synthesis, a precursor for novel antimetabolites, and a reference inhibitor for DNA methyltransferases. The introduction of the 2'-chloro group fundamentally alters the molecule's steric profile, electron distribution, and sugar conformation compared to natural cytidine, making it a critical starting material for synthesizing conformationally restricted nucleic acid therapeutics and exploring epigenetic modulation .

Substituting 2'-Chloro-2'-deoxycytidine with its 2'-fluoro (e.g., gemcitabine precursors) or 2'-hydroxyl (cytarabine) analogs compromises both synthetic workflows and biological assay integrity. The chlorine atom is significantly larger and more polarizable than fluorine, imposing strict steric constraints that dictate a specific sugar pucker (often driving an RNA-like C3'-endo conformation). In synthetic chemistry, the 2'-chloro group acts as a distinct electrophilic center that enables targeted nucleophilic displacement—a reactivity profile entirely absent in natural deoxycytidine or 2'-fluoro analogs. Consequently, using a generic substitute will result in failed derivatization reactions and altered binding affinities in polymerase or methyltransferase active sites .

Steric Bulk and Sugar Pucker Conformation

The substitution at the 2'-position dictates the conformational preference of the nucleoside. The 2'-chloro substituent has a van der Waals radius of approximately 1.75 Å, which is significantly larger than the 2'-fluoro substituent (1.47 Å) or the native hydrogen (1.20 Å) in deoxycytidine. This increased steric bulk restricts the flexibility of the furanose ring, locking it into a specific conformation that influences downstream oligonucleotide hybridization thermodynamics and enzyme active-site fitting .

Evidence Dimension2'-Substituent Van der Waals Radius
Target Compound Data2'-Chloro: ~1.75 Å
Comparator Or Baseline2'-Fluoro analog: ~1.47 Å; Natural Deoxycytidine (H): ~1.20 Å
Quantified Difference45% increase in steric bulk vs. native hydrogen; 19% increase vs. fluorine
ConditionsTheoretical atomic radii and crystallographic conformation models

Procuring the 2'-chloro analog is essential for designing conformationally locked oligonucleotides or inhibitors where the smaller 2'-fluoro analog fails to provide sufficient steric hindrance.

Electrophilic Activation for Downstream Derivatization

As a synthetic intermediate, 2'-Chloro-2'-deoxycytidine offers distinct reactivity due to the electron-withdrawing and leaving-group properties of the chlorine atom. Unlike natural 2'-deoxycytidine, which requires complex protection and deprotection strategies to functionalize the 2'-position, the 2'-chloro derivative provides an activated electrophilic center. This allows for direct nucleophilic attack pathways (such as azidation or amination) to synthesize complex 2'-modified nucleoside libraries, significantly reducing the number of synthetic steps [1].

Evidence DimensionSynthetic Route Efficiency (2'-Derivatization)
Target Compound Data2'-Chloro-2'-deoxycytidine: Direct nucleophilic displacement enabled
Comparator Or Baseline2'-Deoxycytidine: Requires multi-step activation (e.g., triflation) and protection
Quantified DifferenceEliminates intermediate activation steps for 2'-substitution
ConditionsStandard organic synthesis workflows for nucleoside modification

Reduces synthetic complexity and improves yields for medicinal chemists developing novel 2'-substituted cytidine antimetabolites.

Lipophilicity and Solvent Compatibility

The introduction of the 2'-chloro group modifies the lipophilic profile of the nucleoside. 2'-Chloro-2'-deoxycytidine exhibits a LogP of approximately -1.43. While still hydrophilic, it is less polar than highly hydroxylated analogs like cytarabine (LogP ~ -2.1). This subtle shift in lipophilicity improves its solubility in standard organic solvents like DMSO (capable of >1 mg/mL concentrations) and facilitates easier formulation for in vitro screening assays compared to more polar nucleosides that struggle to partition into organic phases .

Evidence DimensionCalculated Partition Coefficient (LogP)
Target Compound Data2'-Chloro-2'-deoxycytidine: -1.43
Comparator Or BaselineCytarabine (Arabinofuranosylcytosine): ~ -2.1
Quantified Difference0.67 log unit increase in lipophilicity
ConditionsStandard physicochemical property calculations

Ensures reliable preparation of high-concentration DMSO stock solutions for high-throughput screening and biochemical assays.

Non-Covalent DNA Methyltransferase Interaction

In epigenetic research, cytidine analogs are heavily utilized to inhibit DNA methyltransferases (DNMTs). While benchmark compounds like decitabine (5-aza-2'-deoxycytidine) act as suicide inhibitors by covalently trapping the enzyme, 2'-halogenated cytidines like 2'-Chloro-2'-deoxycytidine offer a different interaction profile. The 2'-chloro modification provides steric and electronic perturbations within the active site without forming irreversible covalent adducts, making it a valuable tool for studying non-covalent DNMT inhibition kinetics and avoiding the severe cytotoxicity associated with irreversible trapping [1].

Evidence DimensionMechanism of DNMT Inhibition
Target Compound Data2'-Chloro-2'-deoxycytidine: Steric/electronic active-site perturbation
Comparator Or BaselineDecitabine (5-aza-2'-deoxycytidine): Irreversible covalent enzyme trapping
Quantified DifferenceNon-covalent vs. covalent inhibition mechanism
ConditionsIn vitro DNMT binding and kinetic assays

Provides a mechanistically distinct reference compound for epigenetic screening assays where reversible or non-covalent inhibition is desired.

Precursor for Custom Nucleoside Synthesis

Due to its activated 2'-electrophilic center, this compound is highly suited as a starting material for synthesizing 2'-azido, 2'-amino, or other 2'-modified cytidine analogs. It streamlines the synthetic workflow by bypassing the need for complex 2'-hydroxyl activation steps required when starting from natural nucleosides [1].

Development of Conformationally Restricted Oligonucleotides

The significant steric bulk of the 2'-chlorine atom forces the ribose ring into specific puckered conformations. This makes it an effective building block for synthesizing modified phosphoramidites used in solid-phase oligonucleotide synthesis, aiming to produce aptamers or antisense RNAs with enhanced binding affinity and nuclease resistance .

Mechanistic Probes in Epigenetic Screening

As a cytidine analog that does not rely on the 5-aza covalent trapping mechanism, 2'-Chloro-2'-deoxycytidine serves as an excellent negative control or alternative mechanistic probe in high-throughput screens targeting DNA methyltransferases (DNMTs) [2].

XLogP3

-0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

261.0516336 Da

Monoisotopic Mass

261.0516336 Da

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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